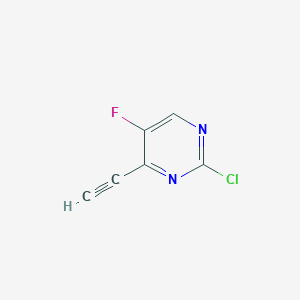

![molecular formula C22H18ClN5O3S B2610687 ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 893913-80-9](/img/structure/B2610687.png)

ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-4-yl ring, a thioacetamido group, and a benzoate group . These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could make it soluble in water .Wissenschaftliche Forschungsanwendungen

Antitubercular Agent

This compound has been explored for its potential as an antitubercular agent . The derivatives of the pyrrolo[2,3-d]pyrimidine class have shown activity against Mycobacterium tuberculosis. They offer insights into the structure-activity relationships that could be crucial for developing new anti-TB compounds, which is vital for tackling the global TB burden .

Anticancer Activity

The pyrazolo[3,4-d]pyrimidin-4-yl moiety is a common feature in molecules with anticancer properties . Research has indicated that certain derivatives can be synthesized and evaluated for their antitumor activities against various human cancer cell lines, providing a pathway for the development of new anticancer drugs .

Protein Kinase Inhibition

Compounds with this structure have been identified as selective inhibitors of protein kinase B (Akt) , which is an important component of intracellular signaling pathways regulating growth and survival. Inhibitors of PKB have potential as antitumor agents, given that signaling through PKB is frequently deregulated in cancer .

Antileishmanial and Antimalarial Evaluation

The compound has been part of studies for antileishmanial and antimalarial evaluation . Molecular simulation studies justify the potent in vitro antipromastigote activity, indicating a desirable fitting pattern in the active site of target enzymes, characterized by lower binding free energy .

Drug Development

Due to its structural features, this compound is likely to maintain drug-likeness during lead optimization, which is a critical aspect of drug development. It has a ClogP value less than 4 and a molecular weight less than 400, making it a promising candidate for further development into a therapeutic drug .

Pharmacokinetics and Drug Metabolism

Research on similar structures has provided valuable information on pharmacokinetics and drug metabolism . Understanding the metabolism of these compounds in vivo can lead to the development of derivatives with improved oral bioavailability and therapeutic profiles .

Molecular Diversity and Lead Optimization

The compound contributes to molecular diversity in medicinal chemistry. Its derivatives can be used to explore different aromatic, aryl, and alkyl substitutions, which aids in the discovery of new molecules with optimized pharmacological properties .

Targeted Therapies

Due to its ability to interact with specific biological targets, this compound is a potential candidate for targeted therapies . It can be designed to interact with particular molecular pathways involved in diseases, offering a more personalized approach to treatment .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been reported to have pharmacological potential against various diseases, including viral infections, microbial infections, tumors, parkinson’s disease, skin cancer, cns cancer, and human leukemia .

Mode of Action

It is known that pyrazolo[3,4-d]pyrimidines can interact with their targets through hydrogen bonding .

Biochemical Pathways

Similar compounds have been reported to affect various pathways related to the diseases they target .

Pharmacokinetics

A compound with a similar structure demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .

Result of Action

Compounds with similar structures have been reported to demonstrate good to moderate anticancer activity against various cancer cell lines .

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O3S/c1-2-31-22(30)16-5-3-4-6-18(16)27-19(29)12-32-21-17-11-26-28(20(17)24-13-25-21)15-9-7-14(23)8-10-15/h3-11,13H,2,12H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAQYOBBSZGASX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide](/img/structure/B2610604.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2610605.png)

![1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2610607.png)

![2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B2610609.png)

![(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2610611.png)

![8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2610616.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2610619.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2,6-difluorobenzenecarboxylate](/img/structure/B2610621.png)

![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2610623.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2610626.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2610627.png)